Enhanced Lipophilicity (XLogP3 = 1.5) Versus Dimethyl-Substituted Piperazine Analogs
The target compound exhibits a computed partition coefficient (XLogP3) of 1.5, which is significantly higher than that of 2,5-dimethylpiperazine (XLogP3 = 0.0) [1] and substantially elevated compared to trans-2,5-diethylpiperazine alone (XLogP3 = 1.1) . This quantitative difference reflects the combined contribution of the 2,5-diethyl substitution and the tertiary alcohol-containing side chain, resulting in a balanced lipophilicity profile that may enhance passive membrane permeability while maintaining adequate aqueous solubility for formulation.
| Evidence Dimension | Computed Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 2,5-Dimethylpiperazine: XLogP3 = 0.0; trans-2,5-Diethylpiperazine: XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = +1.5 relative to 2,5-dimethylpiperazine; ΔXLogP3 = +0.4 relative to trans-2,5-diethylpiperazine |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2019.06.18) [1]; comparator values obtained from publicly available chemical databases [REFS-2, REFS-3] |
Why This Matters
Lipophilicity within the range of 1-3 is often considered optimal for CNS drug candidates; this compound's value of 1.5 positions it favorably compared to less lipophilic dimethyl analogs that may exhibit poorer passive membrane diffusion.
- [1] PubChem. (2025). Computed Descriptors for CID 64978784: XLogP3-AA = 1.5. View Source
- [2] Chem960. (n.d.). (2S,5S)-2,5-diethylpiperazine (CAS 1240590-22-0): XLogP = 1.1. View Source
